molecular formula C13H17ClO4 B1623361 4-Chloro-2',4',6'-trimethoxybutyrophenone CAS No. 80904-51-4

4-Chloro-2',4',6'-trimethoxybutyrophenone

Cat. No. B1623361
Key on ui cas rn: 80904-51-4
M. Wt: 272.72 g/mol
InChI Key: KXDSHDKQUXYLDB-UHFFFAOYSA-N
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Patent
US05250543

Procedure details

To a solution of 67.2 g (0.400 mole) of 1,3,5-trimethoxybenzene and 61 g (0.432 mole) of chloro-4 butyryl chloride in 300 ml of benzene, maintained at +5° C., a solution of 121 g (0.464 mole) of tin tetrachloride in 150 ml of benzene is added over 3 hrs 30 mins. It is agitated for 4 hrs at room temperature and the reaction mixture is rapidly poured onto 500 ml of iced water and 100 ml of 12N hydrochloric acid. The organic phase is decanted, washed with water and dried with anhydrous sodium sulphate. The oily residue is caked by washing with hexane, giving 97.2 g of a light grey powder.
Quantity
67.2 g
Type
reactant
Reaction Step One
[Compound]
Name
chloro-4 butyryl chloride
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
tin tetrachloride
Quantity
121 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
89.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]([O:11][CH3:12])[CH:4]=1.[Sn](Cl)(Cl)(Cl)Cl.[OH2:18].[ClH:19]>C1C=CC=CC=1>[CH3:12][O:11][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[C:7]([O:9][CH3:10])[C:6]=1[C:8]([CH2:3][CH2:4][CH2:5][Cl:19])=[O:18]

Inputs

Step One
Name
Quantity
67.2 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)OC)OC
Name
chloro-4 butyryl chloride
Quantity
61 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
tin tetrachloride
Quantity
121 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It is agitated for 4 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is decanted
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulphate
WASH
Type
WASH
Details
by washing with hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C(=O)CCCCl)C(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 97.2 g
YIELD: PERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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